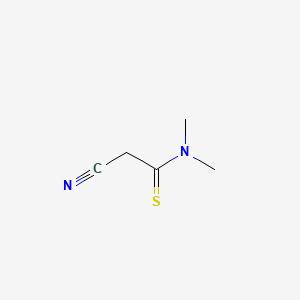

2-cyano-N,N-dimethylethanethioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

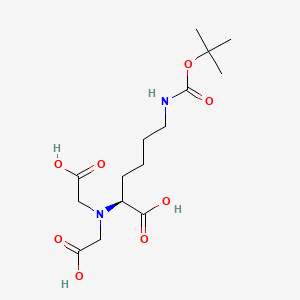

2-cyano-N,N-dimethylethanethioamide is a chemical compound with the molecular formula C5H8N2S. It is an important intermediate used to synthesize the herbicide of nicosulfuron .

Synthesis Analysis

The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of molecules linked by weak C-H⋯O hydrogen bonds, forming a three-dimensional network .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用

Aroma Analysis and Flavor Chemistry : In the study of key odorants generated by thermal treatment of yeast extracts, compounds similar to 2-cyano-N,N-dimethylethanethioamide were identified as significant contributors to aroma and flavor, demonstrating its relevance in food chemistry (Münch, Hofmann, & Schieberle, 1997).

Organic Synthesis and Catalysis : Research on the transformation of N,N-dimethylformamide to cyano groups via palladium-catalyzed cyanation highlights the application of related compounds in developing new methods for preparing aryl nitriles (Ding & Jiao, 2011).

DNA Synthesis : The use of 2-cyano derivatives as protecting groups in DNA synthesis, especially on solid supports, underlines their importance in biotechnological applications (Marugg, Dreef, Marel, & Boom, 2010).

Solar Cell Applications : In the field of solar energy, 2-cyano related organic sensitizers have been engineered for enhanced performance in solar cells, indicating their potential in renewable energy technologies (Kim et al., 2006).

Photoluminescent Materials : Studies on the electrochemical oxidation of compounds similar to this compound have led to the discovery of new classes of photoluminescent materials, which can be applied in various optical and electronic devices (Ekinci, Horasan, Altundas, & Demir, 2000).

Molecular Engineering and Structure Analysis : The characterization and manipulation of molecular structures, including the analysis of chiral molecules, benefit from the study of compounds like this compound, providing insights into molecular interactions and stability (Zhang & Ng, 2011).

Insecticidal Activity : Research on 1,3-dithiane derivatives indicates that introducing a cyano group can enhance insecticidal activity, suggesting applications in pest control (Kazuo, 2010).

Gold Nanoparticle Stabilization : Studies on the interaction of 2-pyrazin-2-ylethanethiol with gold nanoparticles highlight the role of cyano-related compounds in nanoparticle stabilization, with implications for nanotechnology and material science (Toma et al., 2007).

作用機序

将来の方向性

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade. The main objective of ongoing research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

特性

IUPAC Name |

2-cyano-N,N-dimethylethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-7(2)5(8)3-4-6/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPOBZYKPPXFEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxireno[h]quinoline,1a,2,3,7b-tetrahydro-,(1aS)-(9CI)](/img/no-structure.png)

![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)

![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)